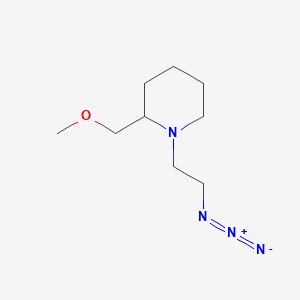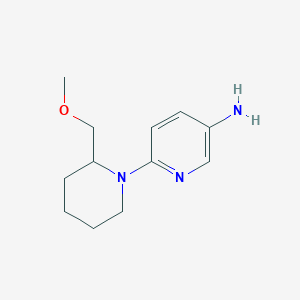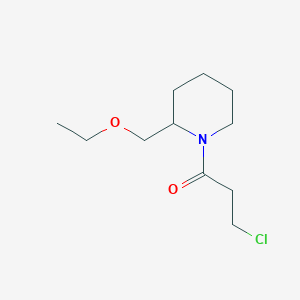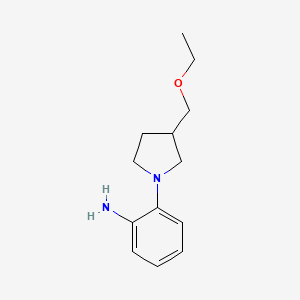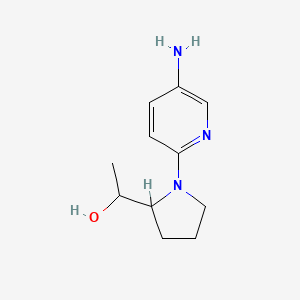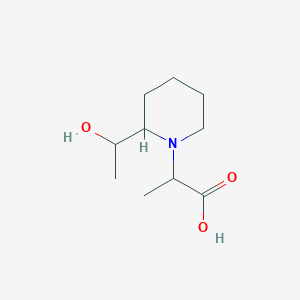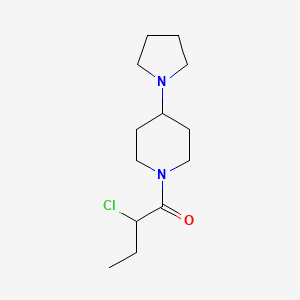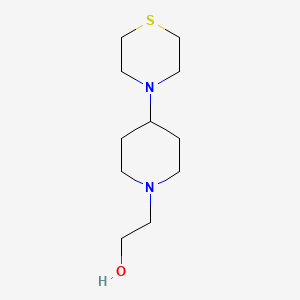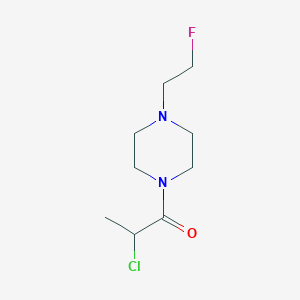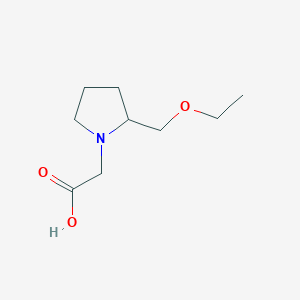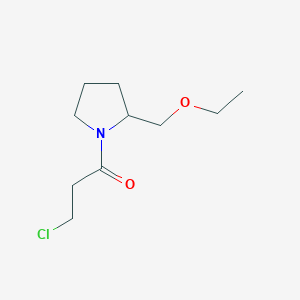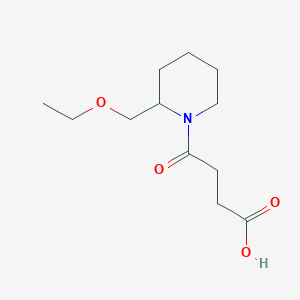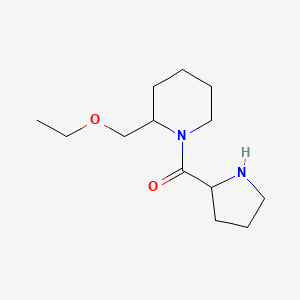
3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .
Physical And Chemical Properties Analysis
The compound “3-Chloro-1-(piperidin-1-yl)propan-1-one” has a molecular weight of 175.66 . It has a boiling point of 77-80 C at 0.1 mmHg .
Applications De Recherche Scientifique
Crystal Structure Analysis
- Azole Derivatives : The study by Gzella, Wrzeciono, & Pöppel (1999) discusses the formation of 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol and its structural analysis via X-ray investigation. This compound is related to the chemical and provides insight into its structural properties (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis and Catalysis
- Synthesis of Enantiomers : Kulig, Nowicki, & Malawska (2007) describe the synthesis of enantiomers of a compound similar to 3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, focusing on the hydrolytic kinetic resolution method. This research highlights the synthesis process and potential applications in producing enantiomers of related compounds (Kulig, Nowicki, & Malawska, 2007).
Chemical Synthesis Methods
- Novel Synthesis Methods : Smaliy et al. (2011) propose a new method for synthesizing a compound similar to the one , which has significance in medicinal chemistry. This study underscores innovative approaches in the synthesis of complex chemicals (Smaliy et al., 2011).
Chemical Properties and Interactions
- Adduct Formation : Yan & Khoo (2005) discuss the formation of a 1:2 adduct with 3-(Piperidin-1-yl)propionic acid, which is closely related to the chemical . This research provides insights into potential chemical interactions and properties (Yan & Khoo, 2005).
Antimicrobial Activities
- Synthesis and Antimicrobial Activity : Venkatesan & Sumathi (2009) synthesized chalcones using a process mediated by piperidine, demonstrating the chemical's role in antimicrobial applications. This study indicates the potential use of the chemical in developing antimicrobial agents (Venkatesan & Sumathi, 2009).
Chemo-Enzymatic Synthesis
- Enantiopure Intermediate Synthesis : Banoth et al. (2012) detail the synthesis of an enantiopure intermediate similar to the chemical . The study focuses on the chemo-enzymatic method, showing its application in synthesizing complex organic compounds (Banoth et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11/h8-9,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDICHOMVTVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



